molecular formula C16H15FO3 B8691036 Ethyl 4-[(4-fluorophenyl)methoxy]benzoate CAS No. 56441-59-9

Ethyl 4-[(4-fluorophenyl)methoxy]benzoate

Cat. No. B8691036
CAS RN: 56441-59-9
M. Wt: 274.29 g/mol
InChI Key: WMGSTGHXGRZWEB-UHFFFAOYSA-N
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Patent
US04067892

Procedure details

A solution of 4-cyanophenoxy-(4'-fluorophenyl) methane (2.25g.; 0.1 mole) in dry ether (20ml) with ethanol (0.46g.; 0.1 mole) was cooled in an ice-bath and then saturated with dry hydrogen chloride gas then allowed to stand for 24 hrs. The resulting solid was filtered off and dried, m.p. 210° C (rearrangement at 135° C). The imino-ether (1.54g) was dissolved in water (30ml) neutralised with dilute sodium hydroxide solution then boiled under reflux for 3 hrs. Mixture cooled and the product extracted with ether to give 4-ethoxycarbonylphenoxy-(4'-fluorophenyl) methane m.p. 60°-2° C.
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:17]=[CH:16][C:6]([O:7][CH2:8][C:9]2[CH:14]=[CH:13][C:12]([F:15])=[CH:11][CH:10]=2)=[CH:5][CH:4]=1)#N.[CH2:18]([OH:20])[CH3:19].Cl.CC[O:24]CC>>[CH2:18]([O:20][C:1]([C:3]1[CH:17]=[CH:16][C:6]([O:7][CH2:8][C:9]2[CH:14]=[CH:13][C:12]([F:15])=[CH:11][CH:10]=2)=[CH:5][CH:4]=1)=[O:24])[CH3:19]

Inputs

Step One
Name
Quantity
2.25 g
Type
reactant
Smiles
C(#N)C1=CC=C(OCC2=CC=C(C=C2)F)C=C1
Name
Quantity
0.46 g
Type
reactant
Smiles
C(C)O
Name
Quantity
20 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered off
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
m.p. 210° C (rearrangement at 135° C)
DISSOLUTION
Type
DISSOLUTION
Details
The imino-ether (1.54g) was dissolved in water (30ml)
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hrs
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
Mixture cooled
EXTRACTION
Type
EXTRACTION
Details
the product extracted with ether

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)OC(=O)C1=CC=C(OCC2=CC=C(C=C2)F)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.